Ethyl 3-amino-3-hydrazinylidenepropanoate
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Overview
Description
Ethyl 3-amino-3-hydrazinylidenepropanoate is a chemical compound with the molecular formula C5H11N3O2 It is known for its unique structure, which includes both amino and hydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-hydrazinylidenepropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-hydrazinylidenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydrazinylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl 3-amino-3-hydrazinylidenepropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-hydrazinylidenepropanoate involves its interaction with specific molecular targets and pathways. The amino and hydrazinylidene groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 3-amino-3-hydrazinylidenepropanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-phenylpropanoate: This compound has a phenyl group instead of a hydrazinylidene group, leading to different chemical properties and applications.
Ethyl 3-amino-3-methylpropanoate:
Ethyl 3-amino-3-hydroxypropanoate: The hydroxyl group introduces different chemical behavior and biological activities.
The uniqueness of this compound lies in its combination of amino and hydrazinylidene groups, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 3-amino-3-hydrazinylidenepropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-2-10-5(9)3-4(6)8-7/h2-3,7H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLCBIIGDQBECJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399176 |
Source
|
Record name | ethyl 3-amino-3-hydrazinylidenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155053-64-8 |
Source
|
Record name | ethyl 3-amino-3-hydrazinylidenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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